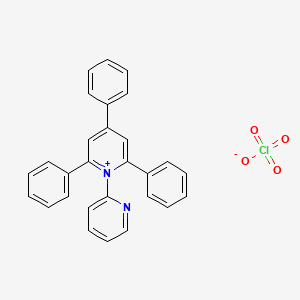![molecular formula C29H24F3NO3S B7778116 2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate](/img/structure/B7778116.png)
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is further functionalized with diphenyl and prop-2-en-1-yl groups. The trifluoromethanesulfonate group adds to its reactivity and solubility characteristics.
Métodos De Preparación
The synthesis of 2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate typically involves multi-step organic reactionsThe final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under controlled conditions .
Análisis De Reacciones Químicas
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the quinoline nitrogen.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration-oxidation, to form alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and antimicrobial therapy.
Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound can also interact with enzymes and receptors, modulating their activity through binding interactions. The trifluoromethanesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Diphenyl-1-(prop-2-en-1-yl)-5H,6H-benzo[h]quinolin-1-ium trifluoromethanesulfonate include:
Quinoline derivatives: Such as 2-phenylquinoline and 4-methylquinoline, which share the quinoline core but differ in their substituents.
Diphenyl derivatives: Such as diphenylamine and diphenylmethane, which have similar aromatic ring structures.
Trifluoromethanesulfonate compounds: Such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate, which share the trifluoromethanesulfonate group but differ in their organic frameworks.
The uniqueness of this compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties .
Propiedades
IUPAC Name |
2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.CHF3O3S/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29;2-1(3,4)8(5,6)7/h2-16,20H,1,17-19H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWLIQGVLICOW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium perchlorate](/img/structure/B7778048.png)
![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)

![N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide](/img/structure/B7778061.png)

![Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate](/img/structure/B7778070.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride](/img/structure/B7778084.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide](/img/structure/B7778090.png)


![(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate](/img/structure/B7778119.png)

